Ardacin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ardacin, also known as aridicin, is a broad-spectrum antibacterial glycopeptide with ruminal activity. It is isolated from the bacterium Kibdelosporangium aridum. This compound has been primarily used as a feed-grade antibiotic to enhance digestive function and growth in grazing steers .

Preparation Methods

Ardacin is produced through fermentation using the bacterium Kibdelosporangium aridum. The fermentation medium typically contains glucose, beet molasses, and methyl oleate, which enhance the production of this compound by increasing the supply of acetyl-CoA, a biosynthetic precursor . The separation and purification of this compound components are achieved using gradient analytical high-performance liquid chromatography (HPLC) with a gradient of acetonitrile in phosphate buffer and UV detection .

Chemical Reactions Analysis

Ardacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its antibacterial properties.

Substitution: Substitution reactions can occur at specific functional groups within the this compound molecule, leading to the formation of new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ardacin has several scientific research applications, including:

Chemistry: this compound is used as a model compound for studying glycopeptide antibiotics and their synthesis.

Biology: It is used to investigate the mechanisms of antibacterial activity and resistance in bacteria.

Industry: It is used as a feed-grade antibiotic to enhance the growth and digestive function of livestock

Mechanism of Action

Ardacin exerts its antibacterial effects by inhibiting the transfer of muramyl-pentapeptide-acetylglucosamine from the lipid carrier to the peptidoglycan chain during cell wall synthesis. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include enzymes involved in peptidoglycan synthesis .

Comparison with Similar Compounds

Ardacin is similar to other glycopeptide antibiotics such as vancomycin and ristocetin. it has unique properties that distinguish it from these compounds:

Vancomycin: Both this compound and vancomycin inhibit cell wall synthesis, but this compound has a broader spectrum of activity and is specifically used in veterinary applications.

Ristocetin: Ristocetin also inhibits cell wall synthesis, but it is primarily used in laboratory settings to diagnose von Willebrand disease, whereas this compound is used as a feed-grade antibiotic

Similar compounds include:

- Vancomycin

- Ristocetin

- Teicoplanin

This compound’s unique ruminal activity and its application as a feed-grade antibiotic make it distinct from these other glycopeptide antibiotics.

Properties

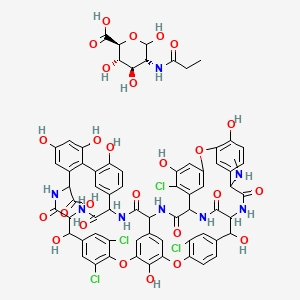

| 117742-13-9 | |

Molecular Formula |

C68H60Cl4N8O26 |

Molecular Weight |

1547.0 g/mol |

IUPAC Name |

5,15,32,65-tetrachloro-2,18,26,31,44,47,49,64-octahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;(2S,3S,4R,5R)-3,4,6-trihydroxy-5-(propanoylamino)oxane-2-carboxylic acid |

InChI |

InChI=1S/C59H45Cl4N7O19.C9H15NO7/c1-64-42-20-3-6-33(73)37(12-20)87-25-17-28(41(63)35(75)18-25)45-56(82)66-44-22-13-38(88-36-7-4-21(9-29(36)60)49(76)47(57(83)67-45)69-53(42)79)51(78)39(14-22)89-52-30(61)10-23(11-31(52)62)50(77)48-58(84)68-46(59(85)86)27-15-24(71)16-34(74)40(27)26-8-19(2-5-32(26)72)43(54(80)70-48)65-55(44)81;1-2-3(11)10-4-5(12)6(13)7(8(14)15)17-9(4)16/h2-18,42-50,64,71-78H,1H3,(H,65,81)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,80)(H,85,86);4-7,9,12-13,16H,2H2,1H3,(H,10,11)(H,14,15)/t;4-,5-,6+,7+,9?/m.1/s1 |

InChI Key |

ZHRODENVJFUAFN-PNKCYDOPSA-N |

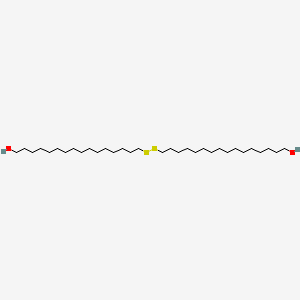

Isomeric SMILES |

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |

SMILES |

CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |

Canonical SMILES |

CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |

synonyms |

ardacin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride](/img/no-structure.png)

![9H-Pyrazolo[3',4':3,4]pyrazolo[1,5-a]pyridine](/img/structure/B571158.png)

![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)